4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile
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Description
The compound “4-phenyl-1-(2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinoyl)piperidine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a phenyl group, a tetrahydropyran group, an isonicotinoyl group, and a piperidine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The tetrahydropyran group, for example, is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The phenyl group might undergo electrophilic aromatic substitution, while the piperidine group could participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
The compound's relevance in scientific research is predominantly within the realm of organic synthesis, where it might be utilized as an intermediate for generating a diverse array of heterocyclic compounds. For instance, studies demonstrate the synthesis of complex molecules like pyran derivatives, showcasing their potential for antimicrobial activities and molecular docking studies. These compounds have shown favorable antibacterial and antifungal functionalities, indicating their significance in developing new antimicrobial agents (Okasha et al., 2022). Similarly, the synthesis of pyridine derivatives through multi-component reactions exemplifies the compound's utility in creating structurally diverse molecules, which could be pivotal in various fields, including medicinal chemistry (Feng, 2011).
Anticancer Activity
Research into pyrano[3, 2-c]chromene derivatives synthesized via a one-pot three-component condensation reaction has unveiled their potent in vitro anticancer activities. These synthesized compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects, which underscores their potential as leads for anticancer drug development (El-Agrody et al., 2020).
Acetylcholinesterase Inhibitors
Another application is found in the realm of neurodegenerative disease research, where derivatives of similar chemical frameworks have been investigated for their potential as acetylcholinesterase inhibitors. This is critical for the development of therapeutic agents against diseases like Alzheimer's, showcasing the compound's versatility and potential in drug discovery (Bouazizi et al., 2014).
Molecular Structure and Reactivity Studies
Structural analysis through techniques like X-ray crystallography provides insights into the molecular geometry and potential reactivity pathways of these compounds, facilitating their application in synthetic chemistry and materials science. Studies focusing on the crystal structure of similar compounds have contributed significantly to understanding the molecular basis of their reactivity and interactions, which is vital for designing molecules with desired properties (Ganapathy et al., 2015).
properties
IUPAC Name |
1-[2-(oxan-4-ylmethoxy)pyridine-4-carbonyl]-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c25-18-24(21-4-2-1-3-5-21)9-12-27(13-10-24)23(28)20-6-11-26-22(16-20)30-17-19-7-14-29-15-8-19/h1-6,11,16,19H,7-10,12-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYYFUMGCHVOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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